Apobuscopan-d9
Description
Apobuscopan-d9 (C₂₁H₁₉D₉BrNO₃; molecular weight: 431.41) is a deuterium-labeled isotopologue of Apobuscopan, a metabolite of Buscopan (hyoscine butylbromide), a clinically established anticholinergic and antispasmodic agent . The compound features nine deuterium atoms replacing hydrogens in its structure, a modification designed to enhance metabolic stability while retaining nearly identical physicochemical properties to its non-deuterated counterpart . Its primary application lies in analytical chemistry, where it serves as an internal standard for mass spectrometry (LC-MS/MS) to quantify Apobuscopan and Buscopan in biological matrices, ensuring precision by compensating for matrix effects and instrument variability .
Properties
Molecular Formula |
C₂₁H₁₉D₉BrNO₃ |
|---|---|
Molecular Weight |
431.41 |
Synonyms |
(1α,2β,4β,5α,7β)-9-Butyl-9-methyl-7-[(1-oxo-2-phenyl-2-propenyl)oxy]-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide-d9; 3-Oxa-9-azatricyclo[3.3.1.02,4]nonane 3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane-d9 Deriv. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison with Apobuscopan
Apobuscopan (C₂₁H₂₈BrNO₃; molecular weight: 422.36) shares the same core tricyclic structure as Apobuscopan-d9 but lacks deuterium substitution . The isotopic labeling in this compound results in a 9 Da mass difference, critical for distinguishing the two compounds in mass spectrometry. This structural similarity ensures comparable chromatographic behavior, while the deuterium substitution minimizes metabolic degradation, making this compound ideal for long-term pharmacokinetic studies .
Functional Comparison with Buscopan
Buscopan (hyoscine butylbromide; C₂₁H₃₀BrNO₄; molecular weight: 440.38) is the parent therapeutic agent used to treat gastrointestinal spasms. Unlike this compound, Buscopan undergoes rapid hepatic metabolism to form active metabolites like Apobuscopan . Instead, its utility is analytical, enabling precise measurement of Buscopan and its metabolites in clinical samples .
Role in Analytical Chemistry vs. Other Isotope-Labeled Standards
Deuterated analogs like this compound are preferred over non-isotopic internal standards (e.g., structural analogs) due to their near-identical retention times and ionization efficiencies. For example, compared to carbon-13 or nitrogen-15 labeled compounds, deuterium labeling offers cost-effective synthesis while maintaining sufficient mass differentiation for most LC-MS applications .
Data Comparison Table
| Compound | Molecular Formula | Molecular Weight | Application | Key Characteristics |
|---|---|---|---|---|
| This compound | C₂₁H₁₉D₉BrNO₃ | 431.41 | Isotope-labeled internal standard | Deuterated; enhanced metabolic stability |
| Apobuscopan | C₂₁H₂₈BrNO₃ | 422.36 | Metabolite of Buscopan | Non-deuterated; involved in metabolism |
| Buscopan | C₂₁H₃₀BrNO₄ | 440.38 | Anticholinergic/antispasmodic drug | Therapeutic agent; rapid metabolism |
Data derived from product specifications and analytical guidelines .
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